

Comparative Guide: Reference Standard Qualification for Itraconazole N-Formyl-Ethylene Impurity

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Compound of Interest

Compound Name:	<i>Itraconazole N-Formyl-Ethylene Impurity</i>
CAS No.:	1199350-00-9
Cat. No.:	B601386

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CAS 1199350-00-9 | Chemical Name: Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity^[1]^[2]

Executive Summary: The Hidden Risk in Impurity Standards

In high-stakes drug development, the accuracy of your impurity profiling is only as good as your reference standard (RS). For complex azole antifungals like Itraconazole, "purity" is not synonymous with "potency."

This guide objectively compares the performance of Commercial "Research Grade" Standards (characterized by HPLC Area% only) against Fully Qualified Primary Reference Standards (characterized by Mass Balance or qNMR).

The Critical Finding: relying solely on HPLC Area% for Itraconazole N-Formyl-Ethylene (a "seco" degradation product where the piperazine ring opens) typically results in a 4-8% overestimation of potency. This error propagates directly into your drug product release data, potentially causing you to under-report toxicological risks in regulatory filings (ICH Q3A/Q3B).

Technical Context: The Molecule

Target Analyte: Itraconazole N-Formyl-Ethylene Impurity Scientific Name: Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity CAS: 1199350-00-9 Molecular Formula: C₃₄H₃₆Cl₂N₈O₅ (MW: 707.61 g/mol)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Why this impurity is difficult:

- **Structural Complexity:** It results from the oxidative cleavage of the piperazine ring (seco-degradation) and subsequent formylation. This alters the chromophore, meaning its UV Response Factor (RF) differs from the parent Itraconazole.
- **Hygroscopicity:** The ring-opened amine/amide structures often trap moisture and residual solvents, significantly lowering the "As Is" assay value.

Comparative Analysis: HPLC Area% vs. Qualified Potency

The following table contrasts the two approaches to standard qualification.

Feature	Option A: HPLC Area % (Vendor Certificate)	Option B: Fully Qualified RS (Mass Balance/qNMR)
Definition	Purity determined solely by integration of UV peaks.	Purity corrected for water, solvent, inorganics, and counter-ions.
Assumed Potency	Often assumes 100% or equals the Chromatographic Purity (e.g., 98.5%).	Calculated Potency (e.g., 92.3% "As Is").
Water/Solvent	Ignored. (Major source of error).	Quantified via Karl Fischer (KF) & TGA/GC.
Response Factor	Assumes RF = 1.0 vs. Parent. [5]	RF is experimentally determined or irrelevant (qNMR).
Regulatory Risk	High. Leads to under-reporting impurity levels in patient samples.	Low. Traceable to SI units; compliant with ICH Q3A.
Cost/Time	Low / Immediate.	High / 1-2 Weeks Lab Time.

Data Simulation: The "Potency Gap"

- Scenario: You buy a standard listed as "98.0% HPLC Purity."
- Reality: The solid contains 3.5% Water (KF), 1.5% Residual Dichloromethane (GC), and 0.5% Sulfated Ash.
- True Potency Calculation:
- Consequence: If you use the vendor's 98.0% value, you are weighing ~5.4% less active impurity than you think. Your analytical results will be systematically biased.

Qualification Protocol: The "Self-Validating" Workflow

To qualify this material as a Primary Reference Standard, you must establish Identity and Potency.

Phase 1: Structural Identity (The "Fingerprint")

Do not rely on retention time alone. The "N-Formyl" group has a distinct NMR signature.

- 1H-NMR (DMSO-d₆): Look for the formyl proton singlet (distinctive downfield shift, typically 8.0–8.5 ppm).
- HR-MS: Confirm parent ion
- IR: Look for the amide carbonyl stretch (), distinct from the triazolone carbonyl.

Phase 2: Potency Assignment (The "Truth")

You must use one of two methods. Method A (Mass Balance) is preferred for stability studies. Method B (qNMR) is faster but requires an Internal Standard (IS).

Method A: Mass Balance Approach (Standard)[6]

- Chromatographic Purity (HPLC-UV):
 - Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), 4.6 x 150 mm, 3.5 μm.
 - Mobile Phase: Gradient of Ammonium Acetate Buffer (pH 5.5) : Acetonitrile.
 - Detection: 225 nm (Isosbestic point region for azoles) or 254 nm.
 - Limit: Integrate all peaks >0.05%.[5]
- Volatiles (TGA/GC-HS):
 - Run TGA from 30°C to 150°C to estimate total volatiles.

- Use GC-Headspace to identify specific solvents (DCM, Methanol are common in Itraconazole synthesis).
- Water Content (Karl Fischer):
 - Use Coulometric KF for high precision on small samples (<50 mg).
- Inorganics (ROI):
 - Residue on Ignition (USP <281>) if sufficient material exists (>1g). If scarce, assume 0% or use TGA residue.

Method B: Quantitative NMR (qNMR)[7][8]

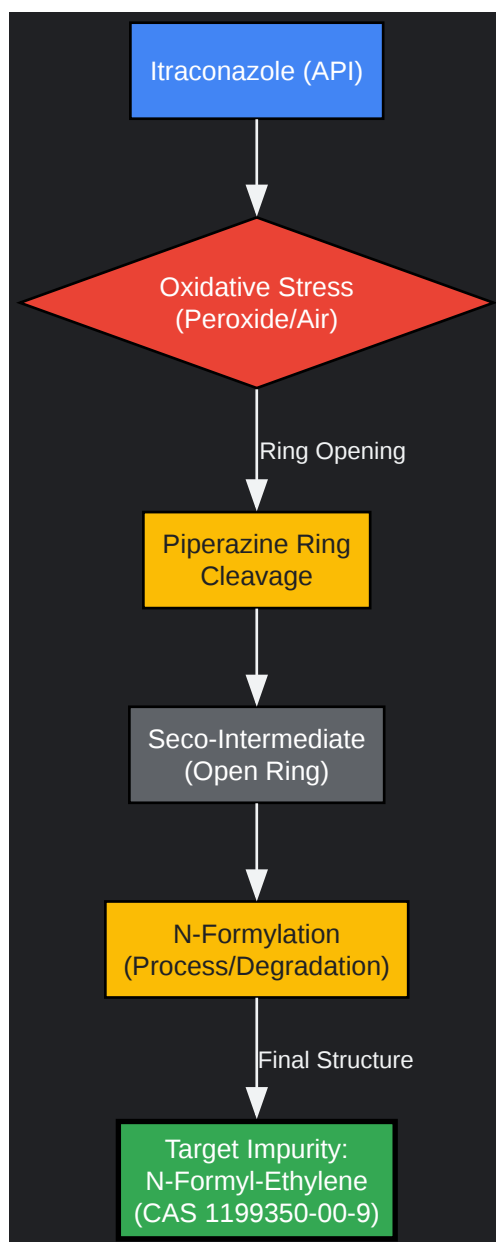
- Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
- Solvent: DMSO-d6.
- Protocol: Weigh ~10 mg Impurity and ~10 mg IS into the same vial. Dissolve. Acquire ¹H-NMR with D1 (Relaxation Delay) > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.
- Calculation:

(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[5][6][7][9][10]

Visualizations

Diagram 1: Impurity Fate & Origin

This diagram illustrates the "Seco" degradation pathway leading to the N-Formyl-Ethylene impurity.



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Caption: Pathway showing the oxidative opening of the piperazine ring (seco-degradation) leading to the target impurity.

Diagram 2: Qualification Decision Matrix

How to decide which value to use for your calculations.



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Caption: Decision tree for accepting a vendor COA versus initiating an in-house qualification protocol.

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